
3-Methoxy-5-phenylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-phenylpyrazin-2(1H)-one: is an organic compound belonging to the pyrazinone family It is characterized by a pyrazinone ring substituted with a methoxy group at the 3-position and a phenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-phenylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Phenyl Substitution: The phenyl group can be introduced through various methods, including Suzuki coupling reactions or direct arylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazine derivatives.
Substitution: Various substituted pyrazinones depending on the reagents used.
科学的研究の応用
3-Methoxy-5-phenylpyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-5-phenylpyrazin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Materials Science: The compound’s electronic properties are leveraged in the design of organic semiconductors and other materials.
類似化合物との比較
Similar Compounds
3-Methoxy-5-phenylpyrazine: Lacks the carbonyl group present in 3-Methoxy-5-phenylpyrazin-2(1H)-one.
5-Phenylpyrazin-2(1H)-one: Lacks the methoxy group.
3-Methoxy-5-methylpyrazin-2(1H)-one: Has a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to the combination of its methoxy and phenyl substituents, which confer distinct electronic and steric properties
特性
CAS番号 |
67602-07-7 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-methoxy-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-10(14)12-7-9(13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChIキー |
KDROSCQNMQROSV-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
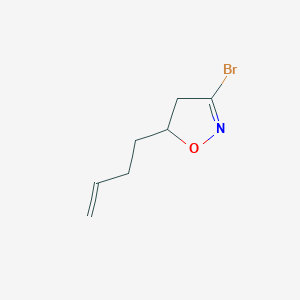
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
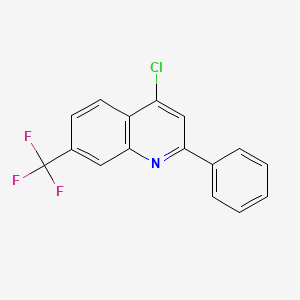
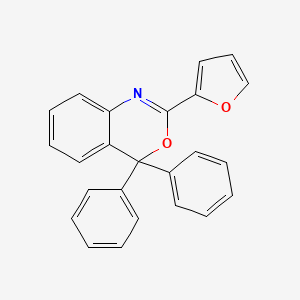
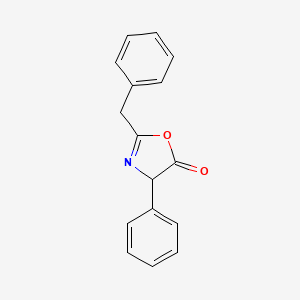
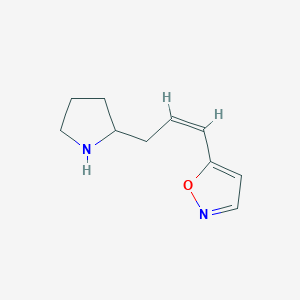

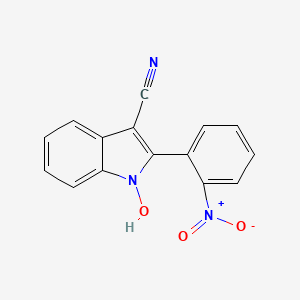

![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
